molecular formula C18H15F2N3O4S B4181638 N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2,6-difluorobenzamide

N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2,6-difluorobenzamide

Cat. No. B4181638
M. Wt: 407.4 g/mol
InChI Key: CUEVBXKBNJQISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2,6-difluorobenzamide, commonly known as DAS-181, is a small molecule drug that has shown promising results in scientific research for the treatment of viral infections.

Mechanism of Action

DAS-181 works by targeting the sialic acid receptors on the surface of host cells that are used by viruses to enter and infect the cell. By cleaving the sialic acid receptors, DAS-181 prevents the virus from attaching to and entering the host cell, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
DAS-181 has been shown to be well-tolerated in both preclinical and clinical studies. It has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. DAS-181 has also been shown to have minimal off-target effects, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of DAS-181 is its broad-spectrum activity against a wide range of viruses. This makes it a promising candidate for the treatment of viral infections that are difficult to target with traditional antiviral drugs. However, one limitation of DAS-181 is that it has only been tested in a limited number of clinical trials, and more research is needed to fully understand its safety and efficacy in humans.

Future Directions

There are several future directions for the development of DAS-181. One area of research is the optimization of the synthesis method to improve yield and purity of the final product. Another area of research is the development of new formulations and delivery methods to improve the pharmacokinetics and bioavailability of DAS-181. Additionally, further clinical trials are needed to evaluate the safety and efficacy of DAS-181 in treating viral infections, particularly in vulnerable populations such as children and the elderly. Finally, there is potential for the use of DAS-181 in combination with other antiviral drugs to improve treatment outcomes.

Scientific Research Applications

DAS-181 has been extensively studied for its potential use in treating viral infections. It has shown efficacy against a wide range of viruses, including influenza, parainfluenza, adenovirus, and coronavirus. In preclinical studies, DAS-181 has been shown to inhibit viral replication and reduce viral load in animal models. Clinical trials have also shown promising results, with DAS-181 demonstrating safety and efficacy in treating influenza.

properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O4S/c1-10-11(2)22-27-18(10)23-28(25,26)13-8-6-12(7-9-13)21-17(24)16-14(19)4-3-5-15(16)20/h3-9,23H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEVBXKBNJQISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2,6-difluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2,6-difluorobenzamide
Reactant of Route 2
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N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2,6-difluorobenzamide
Reactant of Route 3
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N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2,6-difluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2,6-difluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2,6-difluorobenzamide
Reactant of Route 6
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2,6-difluorobenzamide

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